4-Cyclohexylamino-butan-1-ol

Lipophilicity LogP Drug-likeness

4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1) is a bifunctional secondary amino alcohol with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol. The compound features a cyclohexyl-substituted secondary amine at the 4-position and a primary hydroxyl group at the 1-position of a linear butanol backbone, classifying it as an alkanolamine.

Molecular Formula C10H21NO
Molecular Weight 171.28 g/mol
CAS No. 78345-58-1
Cat. No. B1351544
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Cyclohexylamino-butan-1-ol
CAS78345-58-1
Molecular FormulaC10H21NO
Molecular Weight171.28 g/mol
Structural Identifiers
SMILESC1CCC(CC1)NCCCCO
InChIInChI=1S/C10H21NO/c12-9-5-4-8-11-10-6-2-1-3-7-10/h10-12H,1-9H2
InChIKeyFLSWTQFQYDKATC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1): A Bifunctional Secondary Amino Alcohol Building Block for Medicinal Chemistry and Synthetic Applications


4-Cyclohexylamino-butan-1-ol (CAS 78345-58-1) is a bifunctional secondary amino alcohol with the molecular formula C₁₀H₂₁NO and a molecular weight of 171.28 g/mol [1]. The compound features a cyclohexyl-substituted secondary amine at the 4-position and a primary hydroxyl group at the 1-position of a linear butanol backbone, classifying it as an alkanolamine . Its computed physicochemical properties include an XLogP3-AA of 1.6, a topological polar surface area (TPSA) of 32.3 Ų, five rotatable bonds, and two hydrogen bond donors and two acceptors [1]. It is commercially available from multiple vendors at standard purities of 95% or 95+% with batch-specific QC documentation including NMR, HPLC, and GC .

Why 4-Cyclohexylamino-butan-1-ol Cannot Be Assumed Interchangeable with Other Cyclohexylamino-Butanol Isomers or Simpler Amino Alcohols


Cyclohexylamino-butanol congeners share the same molecular formula (C₁₀H₂₁NO) and molecular weight (171.28 g/mol) yet exhibit meaningfully divergent physicochemical properties driven by the position of the hydroxyl group and the substitution pattern on the nitrogen . For example, shifting the hydroxyl from position 1 (primary alcohol) to position 2 (secondary alcohol) alters both hydrogen-bonding geometry and metabolic susceptibility, while varying the amino substitution (e.g., N-methylation in 4-(cyclohexylmethylamino)-1-butanol, CAS 78345-59-2) changes lipophilicity and steric bulk . Compared with the non-cyclohexyl analog 4-amino-1-butanol (CAS 13325-10-5), the cyclohexyl ring in the target compound imparts a logP increase of approximately 2.4 log units, fundamentally altering membrane partitioning behavior . These differences mean that direct substitution without experimental validation risks altered reactivity, pharmacokinetic profile, and assay outcomes.

4-Cyclohexylamino-butan-1-ol: Quantitative Differentiation Evidence Against Closest Structural Analogs


Lipophilicity (LogP) of 4-Cyclohexylamino-butan-1-ol vs. 4-Amino-1-butanol: Impact on Membrane Partitioning and Extraction Behavior

4-Cyclohexylamino-butan-1-ol exhibits a computed XLogP3-AA of 1.6 [1], representing a substantial ~2.4 log-unit increase over 4-amino-1-butanol (LogP = -0.77, experimentally determined) . This difference of over two orders of magnitude in octanol-water partitioning directly reflects the hydrophobic contribution of the cyclohexyl ring. For procurement decisions, this lipophilicity differential governs organic-phase extractability during workup, chromatographic retention (RP-HPLC), and predicted passive membrane permeability in cell-based assays.

Lipophilicity LogP Drug-likeness Membrane permeability

Ionization-State-Dependent Lipophilicity (LogD pH 7.4): 4-Cyclohexylamino-butan-1-ol vs. 4-Amino-1-butanol

At physiological pH 7.4, 4-cyclohexylamino-butan-1-ol has a computed ACD/LogD of -1.40 . The negative value indicates that, despite its cyclohexyl ring, the protonated secondary amine dominates partitioning at pH 7.4, rendering the compound more hydrophilic than its neutral LogP would suggest. While a directly comparable experimental LogD at pH 7.4 for 4-amino-1-butanol is not available in the public domain, the primary amine in 4-amino-1-butanol (estimated pKa ~9.5–10.5) would be even more extensively protonated at pH 7.4, predicting an even more negative LogD. This pH-dependent switch in lipophilicity has implications for buffer selection in biological assays.

LogD pH-dependent partitioning Drug distribution Physiological pH

Boiling Point and Purification Compatibility: 4-Cyclohexylamino-butan-1-ol vs. 4-Amino-1-butanol

The predicted boiling point of 4-cyclohexylamino-butan-1-ol is 280.9 ± 23.0 °C at 760 mmHg , compared with the experimentally determined boiling point of 206 °C for 4-amino-1-butanol . This ~75 °C elevation is attributable to both the increased molecular weight (171.28 vs. 89.14 g/mol) and the additional van der Waals interactions introduced by the cyclohexyl moiety. The higher boiling point of the target compound places it in a different regime for vacuum distillation purification, with implications for thermal stress during purification and solvent removal protocols.

Boiling point Purification Distillation Thermal stability

Rotatable Bond Count and Conformational Flexibility: 4-Cyclohexylamino-butan-1-ol vs. 2-(Cyclohexylamino)butan-1-ol

4-Cyclohexylamino-butan-1-ol possesses five freely rotatable bonds (excluding the cyclohexyl ring), whereas its positional isomer 2-(cyclohexylamino)butan-1-ol (CAS 51977-19-6) has only four rotatable bonds [1]. The additional rotatable bond in the target compound arises from the linear 4-carbon chain with the amine at the terminal position, compared with the branched architecture of the 2-substituted isomer. This difference in conformational degrees of freedom affects entropic contributions to target binding and the compound's behavior in structure-based drug design campaigns where conformational pre-organization is a key parameter for lead optimization.

Conformational flexibility Rotatable bonds Molecular recognition Entropy

Primary Alcohol vs. Secondary Alcohol: Differential Reactivity and Metabolic Stability of 4-Cyclohexylamino-butan-1-ol vs. 4-(Cyclohexylamino)butan-2-ol

The target compound features a primary hydroxyl group at the 1-position of the butanol chain, in contrast to 4-(cyclohexylamino)butan-2-ol (CAS 854465-60-4), which bears a secondary alcohol at position 2 [1]. Primary alcohols are generally more susceptible to oxidation (e.g., by alcohol dehydrogenases or chemical oxidizing agents) to the corresponding aldehyde and carboxylic acid, whereas secondary alcohols oxidize to ketones, which are not further oxidized under mild conditions . This reactivity difference has direct consequences for metabolic soft-spot analysis in drug discovery, for the design of prodrugs (where primary alcohols are more readily esterified), and for synthetic applications where chemoselective oxidation is required. No head-to-head metabolic stability data for these two isomers exists in the public domain.

Alcohol oxidation Metabolic stability Prodrug design Chemical reactivity

Recommended Research and Industrial Application Scenarios for 4-Cyclohexylamino-butan-1-ol Based on Differentiated Properties


Scaffold for CNS-Penetrant Compound Libraries Leveraging Intermediate LogD at pH 7.4

With a computed LogD₇.₄ of -1.40 , 4-cyclohexylamino-butan-1-ol occupies an intermediate lipophilicity space between highly polar amino alcohols (e.g., 4-amino-1-butanol) and lipophilic alkylamines. This intermediate LogD is within the range empirically associated with favorable blood-brain barrier penetration (typically LogD₇.₄ between -1 and 3). Medicinal chemists designing CNS-targeted libraries can use this scaffold to balance solubility and passive membrane permeability without resorting to more lipophilic (and potentially more promiscuous) N-alkylated analogs such as 4-(cyclohexylmethylamino)-1-butanol.

Synthetic Intermediate for Thrombin Inhibitor and CCR2 Antagonist Scaffolds Bearing 4-Substituted Cyclohexylamine Motifs

The 4-substituted cyclohexylamine pharmacophore appears in several patent-disclosed therapeutic programs, including thrombin catalytic site inhibitors (US 5,672,582) and CCR2 antagonists for inflammatory diseases [1]. The primary alcohol terminus of 4-cyclohexylamino-butan-1-ol provides a convenient synthetic handle for further derivatization (e.g., mesylation, oxidation to aldehyde, or direct coupling to heterocycles) en route to these pharmacologically validated chemotypes. The five-rotatable-bond butanol linker may offer a conformational flexibility advantage relative to shorter or more constrained linkers when optimizing target engagement geometry.

Physicochemical Probe in Drug Discovery: Benchmarking the Contribution of a Cyclohexyl Group to logP and TPSA in Amino Alcohol Series

The large logP shift (ΔLogP ≈ +2.4) relative to 4-amino-1-butanol , combined with the modest TPSA of 32.3 Ų [1], makes 4-cyclohexylamino-butan-1-ol a useful calibration compound in physicochemical profiling cascades. When building matched molecular pair (MMP) analyses to quantify the contribution of cycloalkyl substituents to lipophilicity and polarity in amino alcohol series, this compound provides a well-defined data point with commercially accessible sourcing and batch QC documentation .

Building Block for Asymmetric Synthesis and Chiral Resolution Studies of Amino Alcohols

As a secondary amine with a primary alcohol terminus, 4-cyclohexylamino-butan-1-ol can serve as a substrate for chiral derivatization strategies (e.g., enzymatic resolution, chiral auxiliary approaches) or as a precursor to chiral N-cyclohexyl amino alcohols via asymmetric reduction of the corresponding amino ketone. While the compound itself is achiral, its structural analogy to pharmacologically relevant chiral amino alcohols such as those explored as beta-blocker intermediates positions it as a useful model substrate for developing stereoselective synthetic methodology applicable to this compound class.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

54 linked technical documents
Explore Hub


Quote Request

Request a Quote for 4-Cyclohexylamino-butan-1-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.